molecular formula C15H13ClN2O3 B3888391 N'-[(2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No. B3888391
M. Wt: 304.73 g/mol
InChI Key: BCOLZNCDINPGAZ-UHFFFAOYSA-N
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Description

N'-[(2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CB-3-100 or CB-100 and is a white to off-white powder that is soluble in organic solvents such as DMSO and ethanol. In

Mechanism of Action

The mechanism of action of CB-3-100 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. CB-3-100 has been shown to inhibit the activity of histone deacetylases (HDACs) and the NF-κB signaling pathway, both of which are involved in cancer cell growth and inflammation. In addition, CB-3-100 has been shown to increase the activity of the antioxidant enzyme, superoxide dismutase (SOD), thereby reducing oxidative stress.
Biochemical and Physiological Effects
CB-3-100 has been shown to have various biochemical and physiological effects. In cancer cells, CB-3-100 has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. In addition, CB-3-100 has been shown to inhibit tumor angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. Inflammatory diseases such as rheumatoid arthritis and colitis are characterized by the infiltration of immune cells into affected tissues. CB-3-100 has been shown to reduce this infiltration by inhibiting the expression of adhesion molecules such as ICAM-1 and VCAM-1.

Advantages and Limitations for Lab Experiments

CB-3-100 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, CB-3-100 is soluble in organic solvents, which makes it easy to dissolve and use in experiments. However, CB-3-100 has some limitations for lab experiments. It has low water solubility, which makes it difficult to use in aqueous solutions. In addition, CB-3-100 has not been extensively studied in vivo, which limits its potential use in animal studies.

Future Directions

There are several future directions for the study of CB-3-100. One potential direction is the study of CB-3-100 in combination with other anti-cancer drugs to determine its potential use in combination therapy. In addition, the study of CB-3-100 in animal models could provide insight into its potential use in the treatment of cancer and inflammatory diseases. Furthermore, the study of CB-3-100 in the context of other diseases such as neurodegenerative diseases and cardiovascular diseases could provide insight into its potential use in these areas.

Scientific Research Applications

CB-3-100 has potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. In cancer research, CB-3-100 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In addition, CB-3-100 has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been shown to have anti-oxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-20-11-8-6-10(7-9-11)14(17)18-21-15(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOLZNCDINPGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide
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N'-[(2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide

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